2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of imidazole, pyridazine, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-2-6-18(7-3-16)24-21(28)14-29-22-11-10-20(25-26-22)17-4-8-19(9-5-17)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFURNFVAWGYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then reacted with pyridazine derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or pyridazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole or pyridazine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the imidazole or pyridazine rings.
Scientific Research Applications
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine moieties play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its combination of imidazole, pyridazine, and acetamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .
Biological Activity
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition.
- Pyridazine Ring : Often associated with various pharmacological effects.
- Thioether Linkage : The sulfanyl group can enhance lipophilicity and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₂S |
| Molecular Weight | 417.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety is known to interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Protein Binding : The pyridazine ring may interact with nucleic acids or proteins, modulating biological pathways that lead to therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related compounds, derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as a new class of antimicrobial agents .
Cytotoxic Activity
The compound's cytotoxic effects have also been analyzed in cancer cell lines.
Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (skin cancer) | 15.2 |
| Similar Thiazole Derivative | HT29 (colon cancer) | 12.5 |
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Mechanistic Insights
The mechanism by which this compound exerts cytotoxic effects may involve:
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Potentially affecting the G1/S phase transition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole or pyridazine rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Imidazole Substituents : Variations in substituents on the imidazole ring can enhance binding affinity to target enzymes.
- Pyridazine Modifications : Alterations in the pyridazine structure can improve selectivity against specific cancer cell lines.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can structural integrity be validated?
The synthesis involves multi-step reactions, including:
- Pyridazine and imidazole intermediate preparation : Use condensation reactions with glyoxal and formaldehyde under acidic conditions to form the imidazole core .
- Sulfanyl acetamide coupling : React intermediates with thiol-containing reagents (e.g., thiourea derivatives) under controlled pH and temperature .
- Validation : Confirm purity and structure via ¹H/¹³C NMR (peaks for imidazole protons at δ 7.8–8.2 ppm, pyridazine carbons at ~160 ppm) and HRMS (exact mass matching calculated molecular weight) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Assign aromatic protons (imidazole, pyridazine) and acetamide methyl groups (δ ~2.3 ppm) .
- Infrared (IR) spectroscopy : Identify sulfanyl (C–S stretch at ~680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- X-ray crystallography : Resolve 3D structure (e.g., symmetry codes and hydrogen bonding patterns) .
Advanced Research Questions
Q. How can conflicting spectral data between batches be resolved?
- Step 1 : Compare NMR spectra across batches to identify inconsistent peaks (e.g., unassigned aromatic protons indicating incomplete coupling).
- Step 2 : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates or oxidation byproducts) .
- Step 3 : Optimize reaction conditions (e.g., inert atmosphere for sulfanyl group stability) to minimize side reactions .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Derivative synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) to assess biological activity shifts .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can reaction conditions be optimized for scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Process control : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
- Catalyst screening : Evaluate palladium or copper catalysts for coupling efficiency .
Q. What computational tools predict reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
